4,4'-Bipyridine
Overview
Description
4,4’-Bipyridine is an organic compound with the chemical formula (C_{10}H_{8}N_{2}). It is one of several isomers of bipyridine and is characterized by two pyridine rings connected at the 4th position.
Mechanism of Action
Target of Action
4,4’-Bipyridine primarily targets the cAMP phosphodiesterase III isoenzyme . This enzyme plays a crucial role in the hydrolysis of cAMP, a second messenger involved in many biological processes .
Mode of Action
4,4’-Bipyridine acts as a non-receptor mediated inhibitor of the cAMP phosphodiesterase III isoenzyme . By inhibiting this enzyme, 4,4’-Bipyridine decreases the hydrolysis of cAMP, leading to an increase in cAMP levels . This increase in cAMP activates adenyl cyclase, which in turn increases protein kinases and leads to increased phosphorylation of proteins . The net result is an influx of Ca2+ into the muscle, leading to muscle relaxation .
Biochemical Pathways
The primary biochemical pathway affected by 4,4’-Bipyridine is the cAMP signaling pathway . By inhibiting the cAMP phosphodiesterase III isoenzyme, 4,4’-Bipyridine increases the levels of cAMP, leading to the activation of protein kinases . These kinases then phosphorylate various proteins, leading to a range of downstream effects, including muscle relaxation .
Pharmacokinetics
It is known that the compound has a distribution volume of 038L/kg and is 70% protein-bound . It undergoes minimal metabolism and is primarily eliminated renally . The half-life of 4,4’-Bipyridine is approximately 2.3 hours, and its action ceases 8 hours after the termination of infusion .
Result of Action
The primary molecular effect of 4,4’-Bipyridine is the inhibition of the cAMP phosphodiesterase III isoenzyme, leading to an increase in cAMP levels . This results in an increase in protein kinases and the phosphorylation of proteins . On a cellular level, these changes lead to an influx of Ca2+ into the muscle, resulting in muscle relaxation .
Action Environment
Environmental factors can influence the action of 4,4’-Bipyridine. For instance, the presence of certain additives can affect the size and structure of the compound . Additionally, the nature and structure of the ligand can influence the size and structure of 4,4’-Bipyridine . Furthermore, synthesis parameters like the reaction time and initial reagents ratio are critical factors that should be optimized to regulate the size and structure .
Biochemical Analysis
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Bipyridine may change over time. This could be due to the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Bipyridine can be synthesized through various methods, including:
Homo and Heterocoupling of Pyridine Derivatives: This method involves the coupling of pyridine derivatives in the presence of a catalyst.
Dehydrogenation Coupling Reaction: Using pyridine as a raw material, it is preheated and gasified, then catalyzed by a loaded nickel/HY catalyst to generate 4,4’-bipyridine via a dehydrogenation coupling reaction.
Industrial Production Methods: In industrial settings, 4,4’-bipyridine is produced by oxidizing pyridine in a coupling reaction, followed by dimethylation to form paraquat .
Chemical Reactions Analysis
4,4’-Bipyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N’-dimethyl-4,4’-bipyridinium.
Coordination Reactions: 4,4’-Bipyridine forms a variety of coordination polymers by bridging between metal centers.
Common Reagents and Conditions:
Oxidation: Pyridine and catalysts like palladium or nickel.
Reduction: Trimethylsilyl chloride and lithium.
Coordination Reactions: Metal salts and solvents like acetic acid.
Major Products:
Paraquat: Formed by dimethylation of 4,4’-bipyridine.
Coordination Polymers: Formed by reacting with metal salts.
Scientific Research Applications
4,4’-Bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition-metal complex catalyst chemistry for uniform polymerization.
Biology: Serves as a photosensitizer and luminescent material in biological studies.
Medicine: Employed in the development of molecular motors, machines, and switches.
Industry: Used in the production of paraquat, a widely-used herbicide.
Comparison with Similar Compounds
4,4’-Bipyridine is unique compared to other bipyridine isomers due to its specific structural arrangement, which allows for higher conformational flexibility and the ability to form a variety of coordination polymers . Similar compounds include:
2,2’-Bipyridine: Known for its use in coordination chemistry but has different structural properties.
3,3’-Bipyridine: Another isomer with distinct chemical behavior.
4,4’-Azobipyridine: Used in the formation of coordination polymers but with different structural motifs.
Properties
IUPAC Name |
4-pyridin-4-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVTWFVJZLCBMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27926-72-3 (di-hydrochloride) | |
Record name | gamma,gamma'-Dipyridyl | |
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DSSTOX Substance ID |
DTXSID2027200 | |
Record name | 4,4'-Bipyridine | |
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Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Solid; [IUCLID] White crystalline solid with a pungent odor; [Alfa Aesar MSDS] | |
Record name | 4,4'-Bipyridine | |
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Vapor Pressure |
0.0000556 [mmHg] | |
Record name | 4,4'-Bipyridine | |
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CAS No. |
553-26-4, 37275-48-2, 123333-55-1 | |
Record name | 4,4′-Bipyridine | |
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Record name | gamma,gamma'-Dipyridyl | |
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Record name | 4,4'-Bipyridine | |
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Record name | 4,4'-Bipyridine | |
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Record name | 4,4'-Bipyridine | |
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Record name | 4,4'-bipyridyl | |
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Record name | 4,4'-Bipyridyl | |
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Record name | 4,4'-BIPYRIDINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4,4'-bipyridine?
A1: this compound has the molecular formula C10H8N2 and a molecular weight of 156.19 g/mol.
Q2: How can I characterize this compound using spectroscopic techniques?
A2: Researchers commonly use Fourier-transform infrared (FTIR), Raman, and ultraviolet-visible (UV-Vis) spectroscopy to characterize this compound and its metal complexes. [] These techniques provide valuable information about the vibrational modes, electronic transitions, and structural features of the compound.
Q3: What is the significance of the rigid structure of this compound in materials chemistry?
A3: The rigid structure of this compound makes it an ideal building block for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). [] This rigidity allows for the predictable assembly of metal ions and organic linkers into well-defined, porous structures with potential applications in gas storage, separation, and catalysis.
Q4: How does this compound interact with metal ions?
A4: this compound acts as a bridging ligand, coordinating to metal ions through its two nitrogen atoms. [] This bridging ability enables the formation of one-dimensional, two-dimensional, and even three-dimensional coordination polymers and metal-organic frameworks. [, ]
Q5: Can this compound form complexes with different coordination geometries?
A5: Yes, this compound exhibits flexibility in its coordination behavior. It can adopt various coordination modes, leading to diverse structural motifs in metal complexes. For instance, it can act as a bridging ligand in a linear fashion or form chelate complexes with metal ions. [, , ]
Q6: What are the potential applications of this compound-based materials in gas adsorption?
A6: Porous materials constructed with this compound as a linker have shown promise for gas adsorption applications. For example, a cobalt-based coordination polymer incorporating this compound-2,6,2',6'-tetracarboxylate exhibited significant methanol and ethanol vapor adsorption capacity. []
Q7: What is the role of this compound in the fabrication of metallosupramolecular films?
A7: this compound can be used to fabricate self-assembled multilayer films through coordination with metal ions. Researchers successfully fabricated bi(this compound)phthalocyaninato ruthenium(II) (BPPR) metallosupramolecular films by utilizing the ligand-exchange reaction between benzonitrile and pyridine. []
Q8: How is computational chemistry used to study this compound and its derivatives?
A8: Density functional theory (DFT) calculations have been instrumental in understanding the reaction mechanisms involving this compound, particularly its role in activating diboron(4) compounds for nitroarene reduction. [] These calculations provide insights into the electronic structures, bonding interactions, and energy landscapes of this compound-containing systems.
Q9: Does modifying the structure of this compound affect its activity?
A9: Yes, structural modifications of this compound significantly influence its coordination behavior and the properties of the resulting complexes. For example, introducing substituents on the pyridine rings can alter the electronic properties, steric hindrance, and hydrogen-bonding capabilities of the ligand. [, ]
Q10: How does the choice of dipyridyl ligand impact the chirality of Mn(II) coordination frameworks?
A10: The choice of dipyridyl ligand plays a crucial role in the chirality of resulting frameworks. While this compound can induce spontaneous resolution to form homochiral 3D frameworks, using longer dipyridyl ligands can lead to isoreticular but heterochiral frameworks. []
Q11: What is the thermal stability of this compound and its complexes?
A11: The thermal stability of this compound complexes can vary depending on the metal ion and other ligands present. Some complexes exhibit high thermal stability, decomposing at temperatures above 400 °C. [, , ] Thermogravimetric analysis (TGA) is frequently employed to study their decomposition profiles.
Q12: Are there examples of this compound complexes exhibiting single-crystal to single-crystal transformations?
A12: Yes, researchers have observed topotactic dehydration in a cobalt complex with phthalate and this compound. Controlled heating led to the loss of solvent water molecules while preserving the core structure, resulting in a new crystalline phase with a different space group. []
Q13: How do different solvents affect the properties of this compound complexes?
A13: Solvent effects can significantly influence the properties of this compound complexes. For example, the redox potentials of dinuclear ruthenium complexes bridged by this compound were found to be sensitive to the solvent composition of acetonitrile and dimethyl sulfoxide (DMSO) mixtures. [] This sensitivity arises from the specific interactions of the metal complex with solvent molecules.
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